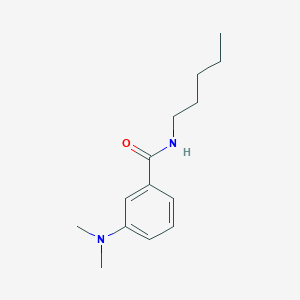

3-(dimethylamino)-N-pentylbenzamide

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

3-(dimethylamino)-N-pentylbenzamide |

InChI |

InChI=1S/C14H22N2O/c1-4-5-6-10-15-14(17)12-8-7-9-13(11-12)16(2)3/h7-9,11H,4-6,10H2,1-3H3,(H,15,17) |

InChI Key |

GGRACPNOCDAMEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=CC=C1)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Dimethylamino N Pentylbenzamide

Retrosynthetic Strategies and Forward Synthesis of 3-(dimethylamino)-N-pentylbenzamide

The synthesis of this compound can be logically planned through a retrosynthetic approach, which involves a strategic disconnection of the target molecule into simpler, commercially available, or readily synthesizable precursors.

A primary retrosynthetic disconnection for this compound is at the amide bond (C-N bond). This is a standard and highly effective strategy for amide-containing molecules. This disconnection breaks the target molecule into two key synthons: a 3-(dimethylamino)benzoyl cation equivalent and a pentylaminyl anion equivalent. These correspond to the practical starting materials, 3-(dimethylamino)benzoic acid and pentylamine, respectively.

Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic pathway simplifies the synthesis into two main challenges: the preparation of 3-(dimethylamino)benzoic acid and the subsequent coupling reaction with pentylamine.

The forward synthesis, therefore, involves the formation of an amide bond between these two precursors. Pentylamine is a readily available commercial reagent. thermofisher.comfishersci.casigmaaldrich.comwikipedia.org The synthesis of 3-(dimethylamino)benzoic acid is well-documented and can be achieved through methods such as the reductive methylation of 3-aminobenzoic acid. google.comepo.org

Key Synthetic Routes and Reaction Optimizations for this compound

The primary forward synthesis route involves the coupling of 3-(dimethylamino)benzoic acid with pentylamine. This transformation can be accomplished through several established methods for amide bond formation.

Route 1: Acyl Chloride Formation Followed by Amination

A classic and reliable method involves converting the carboxylic acid to a more reactive acyl chloride.

Activation Step: 3-(dimethylamino)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (B109758) (DCM) or toluene. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride. This reaction forms the intermediate, 3-(dimethylamino)benzoyl chloride.

Coupling Step: The resulting acyl chloride is then reacted in situ with pentylamine. A non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine, is usually added to neutralize the HCl byproduct generated during the reaction.

Route 2: Direct Amide Coupling Using Coupling Agents

Modern synthetic chemistry often employs coupling agents that facilitate direct amide bond formation from a carboxylic acid and an amine, avoiding the need to isolate the harsh acyl chloride intermediate.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These additives act as activated esters, improving yields and minimizing side reactions, such as racemization if chiral centers were present. The reaction is typically carried out in aprotic polar solvents like DCM or DMF at room temperature. nih.gov

Reaction Optimization:

Optimization of the reaction conditions is crucial for maximizing yield and purity. Key parameters include:

Solvent: Aprotic solvents are preferred to avoid side reactions with the activated intermediates.

Temperature: Most coupling reactions proceed efficiently at room temperature, although cooling may be necessary to control exotherms during reagent addition.

Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the amine and coupling agents can drive the reaction to completion.

Base: The choice and amount of base are critical for neutralizing acidic byproducts and preventing the protonation of the amine nucleophile.

Below is a table summarizing a typical set of reactants for a direct coupling approach.

| Component | Role | Typical Molar Eq. | Notes |

|---|---|---|---|

| 3-(dimethylamino)benzoic acid | Acid Precursor | 1.0 | Starting material. merckmillipore.comsigmaaldrich.com |

| Pentylamine | Amine Precursor | 1.1 | Commercially available. thermofisher.com |

| EDC (or DCC) | Coupling Agent | 1.2 | Activates the carboxylic acid. |

| HOBt | Additive | 1.2 | Suppresses side reactions. |

| Triethylamine | Base | 2.0 | Neutralizes acids. |

| Dichloromethane (DCM) | Solvent | - | Inert and dissolves reactants well. |

Purification and Scale-Up Considerations for this compound Synthesis

Purification:

Following the reaction, a standard aqueous workup is typically performed to remove the bulk of water-soluble byproducts, such as the urea (B33335) byproduct from carbodiimide (B86325) reagents and excess salts.

Extraction: The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate (B1210297) or DCM) and washed successively with a weak acid (e.g., dilute HCl) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt. A final wash with brine removes residual water.

Chromatography: The crude product obtained after drying and evaporation of the solvent is often purified by column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane (B92381) and ethyl acetate, is used to elute the product.

Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is an effective final step.

Scale-Up Considerations:

Transitioning the synthesis from a laboratory scale to an industrial or pilot scale introduces several challenges:

Heat Management: Amide coupling reactions can be exothermic. On a large scale, efficient heat dissipation is critical and requires jacketed reactors with controlled cooling. The rate of reagent addition must be carefully controlled to manage the reaction temperature.

Reagent Choice: The cost and safety of reagents become paramount. For instance, while effective, some coupling agents are expensive for large-scale production. Direct thermal condensation or the use of cheaper activating agents might be explored. rsc.org

Workup and Isolation: Large-volume extractions can be cumbersome. Alternative isolation methods like direct precipitation or crystallization of the product from the reaction mixture are often preferred. The choice of solvents must also consider environmental impact and ease of recovery.

Process Safety: A thorough safety analysis is required, considering the flammability of solvents and the reactivity of intermediates.

Design and Synthesis of Analogs and Derivatives of this compound

The design and synthesis of analogs are fundamental to exploring structure-activity relationships (SAR) in medicinal chemistry and materials science. The structure of this compound offers several points for modification.

Principles of Structural Modification and Library Design

Structural modifications can be systematically applied to the three main components of the molecule: the N-pentyl chain, the 3-(dimethylamino)phenyl ring, and the amide linker itself.

N-Alkyl Chain Modification: The pentyl group can be varied in length (e.g., from methyl to octyl), branching (e.g., isopentyl, neopentyl), or by introducing cyclic structures (e.g., cyclopentyl, cyclohexyl). These changes modulate the lipophilicity and steric profile of the molecule.

Aromatic Ring Substitution: The phenyl ring can be substituted with various functional groups at positions 2, 4, 5, or 6. Substituents can be chosen based on their electronic properties (electron-donating or electron-withdrawing) and size to probe interactions with a biological target.

Dimethylamino Group Modification: The dimethylamino group can be replaced with other dialkylamino groups (e.g., diethylamino) or cyclic amines (e.g., pyrrolidinyl, piperidinyl, morpholinyl). researchgate.net This can influence basicity, solubility, and hydrogen bonding capacity.

A library design would involve systematically combining these modifications to cover a diverse chemical space.

Parallel and Combinatorial Approaches for this compound Analogs

The amide coupling chemistry described is highly amenable to parallel and combinatorial synthesis, allowing for the rapid generation of a large library of analogs.

In a parallel synthesis approach, a set of diverse 3-aminobenzoic acid derivatives and a set of diverse amines can be reacted in a grid format, for instance, in a 96-well plate. Each well contains a unique combination of one acid and one amine, along with the necessary coupling reagents. Automation can be used for liquid handling, and purification can be streamlined using parallel chromatography or solid-phase extraction.

The table below illustrates a hypothetical combinatorial library based on the core scaffold.

| Amine 1 (Butylamine) | Amine 2 (Pentylamine) | Amine 3 (Hexylamine) | Amine 4 (Cyclopentylamine) | |

|---|---|---|---|---|

| Acid 1 (3-(dimethylamino)benzoic acid) | Analog A1-B1 | Target Compound | Analog A1-B3 | Analog A1-B4 |

| Acid 2 (3-(diethylamino)benzoic acid) | Analog A2-B1 | Analog A2-B2 | Analog A2-B3 | Analog A2-B4 |

| Acid 3 (3-(pyrrolidino)benzoic acid) | Analog A3-B1 | Analog A3-B2 | Analog A3-B3 | Analog A3-B4 |

| Acid 4 (4-fluoro-3-(dimethylamino)benzoic acid) | Analog A4-B1 | Analog A4-B2 | Analog A4-B3 | Analog A4-B4 |

This systematic approach enables the efficient exploration of the chemical space around the parent compound, facilitating the discovery of molecules with optimized properties. researchgate.net

No Publicly Available Research Data for this compound

Following a comprehensive search of available scientific literature, no specific research data was found for the chemical compound This compound that would allow for the creation of the requested article. The search included databases for molecular binding mechanisms, quantitative ligand binding assays, enzymatic and kinetic characterization, primary molecular target identification, proteomic profiling, and structure-activity relationship (SAR) studies.

The absence of public data for this specific compound prevents a scientifically accurate and verifiable discussion on its molecular interactions and target engagement as outlined. While research exists for structurally related benzamide (B126) and picolinamide (B142947) derivatives, the strict requirement to focus solely on this compound cannot be met.

Therefore, the generation of an article with detailed research findings and data tables as specified in the instructions is not possible at this time due to the lack of primary or secondary research literature concerning this particular compound.

Molecular Interactions and Target Engagement of 3 Dimethylamino N Pentylbenzamide

Structure-Activity Relationship (SAR) Studies of 3-(dimethylamino)-N-pentylbenzamide and its Derivatives

Systematic Modification and Impact on Molecular Target Affinity

Structure-activity relationship (SAR) studies on analogous benzamide (B126) and picolinamide (B142947) derivatives have provided insights into how systematic modifications can influence molecular target affinity. A key area of investigation has been the impact of the substitution pattern on the benzamide ring and the nature of the N-alkyl substituent.

Research on a series of benzamide and picolinamide derivatives bearing a dimethylamine (B145610) side chain has demonstrated that the position of this group significantly affects inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net For instance, compounds with a para-substituted dimethylamine side chain exhibited more potent inhibition and higher selectivity for AChE compared to their meta- or ortho-substituted counterparts. researchgate.net This suggests that the spatial orientation of the dimethylamino group is a critical factor for effective interaction with the binding site of the target enzyme.

Generally, a systematic increase in the N-alkyl chain length of a ligand series can lead to a corresponding increase in binding affinity up to an optimal length, after which further elongation may result in a decrease in activity due to steric hindrance or unfavorable interactions. This "cutoff" effect is a common phenomenon in SAR studies. Therefore, the pentyl group in this compound likely plays a crucial role in optimizing the hydrophobic interactions with its molecular target.

The following interactive data table summarizes the structure-activity relationships of related benzamide derivatives, highlighting the influence of the dimethylamine substituent's position on acetylcholinesterase (AChE) inhibitory activity.

Data derived from studies on structurally related benzamide derivatives targeting acetylcholinesterase. researchgate.net

Conformational Analysis and Ligand-Based Pharmacophore Modeling

The three-dimensional conformation of this compound is a critical determinant of its interaction with biological targets. Conformational analysis of related N-alkylbenzamides suggests that the molecule likely exists as an equilibrium of different conformers. The rotation around the amide bond (C-N) and the bonds of the N-pentyl chain allows the molecule to adopt various spatial arrangements.

The planarity of the benzamide group itself can be influenced by substituents. In N,N-dimethylbenzamide, for example, the torsional angle between the carbonyl group and the phenyl ring is significant. nih.gov The presence of the N-pentyl group introduces additional degrees of freedom, allowing the alkyl chain to adopt either an extended or a folded conformation. The preferred conformation in a biological environment will be the one that best fits into the binding pocket of the molecular target, maximizing favorable interactions.

Ligand-based pharmacophore modeling is a computational technique used to identify the essential structural features required for a molecule to bind to a specific target. mdpi.comnih.gov A pharmacophore model for this compound, acting as a hypothetical receptor antagonist, would likely include the following key features:

Aromatic Ring: The benzamide ring typically provides a key hydrophobic interaction or a π-π stacking interaction with aromatic residues in the binding site.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor, capable of forming a crucial hydrogen bond with a donor group on the receptor.

Hydrogen Bond Donor: The amide nitrogen can act as a hydrogen bond donor, further anchoring the ligand in the binding pocket.

Positive Ionizable Feature: The dimethylamino group, being basic, is likely to be protonated at physiological pH. This positive charge can form a critical ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the receptor.

The spatial arrangement of these features is paramount for biological activity. A hypothetical 3D pharmacophore model would define the precise distances and angles between these features, providing a blueprint for the design of new, potentially more potent, analogs.

Mechanistic Investigations at the Cellular and Subcellular Levels for 3 Dimethylamino N Pentylbenzamide

Cellular Uptake and Intracellular Distribution of 3-(dimethylamino)-N-pentylbenzamide

Membrane Permeability and Transport Mechanism Studies

Understanding how This compound crosses the cell membrane is the first step in elucidating its mechanism of action. Due to its predicted lipophilic nature, it is plausible that it could permeate the cell membrane via passive diffusion. However, the presence of the tertiary amine and amide functionalities could also suggest the involvement of carrier-mediated transport systems.

To determine the precise mechanism, a series of in vitro experiments would be necessary. A Parallel Artificial Membrane Permeability Assay (PAMPA) could provide initial insights into its passive diffusion potential across a lipid bilayer. Further studies using cell-based assays, such as the Caco-2 permeability assay, would be crucial to assess its transport across a cellular monolayer, which can model the intestinal barrier. To investigate the involvement of active transport, experiments could be conducted in the presence of various transporter inhibitors or in cell lines overexpressing specific uptake or efflux transporters.

Table 1: Proposed Experiments for Membrane Permeability and Transport Mechanism of this compound

| Experimental Assay | Parameter Measured | Potential Outcome Interpretation |

| Parallel Artificial Membrane Permeability Assay (PAMPA) | Effective permeability (Pe) | High Pe would suggest good passive membrane permeability. |

| Caco-2 Permeability Assay | Apparent permeability coefficient (Papp) | Directional differences in Papp (apical to basolateral vs. basolateral to apical) would indicate active transport. |

| Transporter Inhibition Studies | Cellular accumulation of the compound | Decreased accumulation in the presence of specific inhibitors would identify the transporters involved. |

| Cell lines with transporter overexpression | Cellular accumulation of the compound | Increased accumulation in overexpressing cell lines would confirm the role of specific transporters. |

Subcellular Localization through Imaging Techniques

Once inside the cell, the specific subcellular compartments where This compound accumulates will heavily influence its biological effects. Advanced imaging techniques are indispensable for visualizing its intracellular distribution.

Confocal microscopy, coupled with a fluorescently labeled version of the compound or through the use of specific fluorescent probes for organelles, would be a primary method. This would allow for the co-localization of the compound with key organelles such as the mitochondria, endoplasmic reticulum, Golgi apparatus, lysosomes, and the nucleus. For higher resolution imaging, techniques like Stimulated Emission Depletion (STED) microscopy or Stochastic Optical Reconstruction Microscopy (STORM) could provide nanoscale details of its localization within subcellular structures.

Table 2: Imaging Techniques for Subcellular Localization of this compound

| Imaging Technique | Information Gained | Potential Findings |

| Confocal Microscopy | Co-localization with organelle-specific dyes | Identification of primary organelle targets for accumulation. |

| Super-Resolution Microscopy (STED, STORM) | High-resolution mapping within organelles | Precise localization within sub-organellar compartments (e.g., mitochondrial cristae, nuclear subdomains). |

| Transmission Electron Microscopy with Autoradiography | Ultrastructural localization | Visualization of the compound's distribution in relation to cellular ultrastructure. |

Modulation of Intracellular Signaling Pathways by this compound

Analysis of Second Messenger Systems

Many bioactive compounds exert their effects by modulating the levels of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium (Ca2+). It is conceivable that This compound could interact with receptors or enzymes that regulate these signaling molecules.

To investigate this, a panel of assays would be required. Enzyme-linked immunosorbent assays (ELISAs) or fluorescence resonance energy transfer (FRET)-based biosensors could be used to measure changes in cAMP and cGMP levels in cells treated with the compound. Fluorometric assays using calcium-sensitive dyes like Fura-2 or Fluo-4 would be employed to monitor fluctuations in intracellular calcium concentrations.

Regulation of Gene Expression and Protein Phosphorylation Cascades

Alterations in second messenger levels often lead to downstream changes in gene expression and protein phosphorylation. To assess the impact of This compound on these processes, transcriptomic and proteomic approaches would be highly informative.

Microarray analysis or RNA-sequencing (RNA-Seq) could provide a global view of the changes in gene expression profiles in response to treatment with the compound. This could reveal entire pathways that are up- or down-regulated. On the protein level, techniques like Western blotting using phospho-specific antibodies could be used to examine the phosphorylation status of key proteins in major signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway or the PI3K/Akt pathway. A more comprehensive analysis could be achieved through phosphoproteomics, which would identify a broader range of phosphorylated proteins.

Table 3: Investigating the Influence of this compound on Signaling

| Biological Process | Experimental Approach | Data Generated | Potential Insights |

| Second Messenger Levels | ELISA, FRET-based assays, Fluorometric assays | Quantitative changes in cAMP, cGMP, and intracellular Ca2+ | Identification of initial signaling events triggered by the compound. |

| Gene Expression | Microarray, RNA-Sequencing | Differentially expressed gene lists | Uncovering the genetic programs modulated by the compound. |

| Protein Phosphorylation | Western Blotting, Phosphoproteomics | Changes in the phosphorylation state of specific proteins | Elucidation of the specific signaling pathways activated or inhibited. |

Influence of this compound on Fundamental Cellular Processes

The culmination of altered signaling pathways would likely manifest as changes in fundamental cellular processes. Based on its potential intracellular targets, This compound could influence cell viability, proliferation, cell cycle progression, apoptosis, or autophagy.

Preclinical Research Models and in Vitro / Ex Vivo Applications of 3 Dimethylamino N Pentylbenzamide

Application in Advanced Cellular Models for Mechanistic Research

There is no available information on the use of 3-(dimethylamino)-N-pentylbenzamide in advanced cellular models.

2D and 3D Cell Culture Systems (e.g., spheroids, organoids)

No studies have been found that report the use of this compound in either two-dimensional or three-dimensional cell culture systems.

Investigations in Organotypic and Tissue Slice Cultures

There are no published findings on the investigation of this compound in organotypic or tissue slice cultures.

Utilization of this compound as a Pharmacological Probe in Ex Vivo Preparations

Information regarding the utilization of this compound as a pharmacological probe in ex vivo settings is not available in the public domain.

Isolated Organ Perfusion Studies

No research has been published detailing the use of this compound in isolated organ perfusion experiments.

Tissue Homogenate and Subcellular Fraction Assays

There is no data available on the application of this compound in tissue homogenate or subcellular fraction assays.

Computational and Theoretical Chemistry Studies of 3 Dimethylamino N Pentylbenzamide

Molecular Docking and Dynamics Simulations of 3-(dimethylamino)-N-pentylbenzamide-Target Complexes

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule like this compound might interact with biological targets, such as proteins or enzymes. mdpi.comscialert.net These methods can provide insights into the binding affinity, the specific orientation of the molecule within a binding site, and the stability of the resulting complex over time. scialert.netnih.gov However, no published studies were found that have performed these simulations for this compound.

Prediction of Binding Modes and Interaction Energies

Information regarding the predicted binding modes and interaction energies of this compound with any biological target is not available in the current scientific literature. Such studies on related benzamide (B126) derivatives have been conducted to understand their potential as therapeutic agents by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.netresearchgate.netubaya.ac.idnih.gov

Conformational Ensembles and Flexibility Analysis

There are no available data from molecular dynamics simulations detailing the conformational ensembles or flexibility of this compound when bound to a target. This type of analysis would typically reveal the dynamic nature of the molecule and its binding partner, which is crucial for a comprehensive understanding of their interaction. nih.govaps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

QSAR studies involve the use of statistical methods to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov This approach is valuable for predicting the activity of new, unsynthesized molecules. A QSAR study focused on this compound and its analogs has not been reported.

Feature Selection and Statistical Model Development

The process of feature selection and the development of statistical models for QSAR analysis of this compound analogs have not been documented. This would typically involve calculating various molecular descriptors for a set of related compounds and using statistical techniques to build a predictive model. researchgate.net

Predictive Capabilities and Cross-Validation Assessments

Without a developed QSAR model, there are no data on its predictive capabilities or the results of cross-validation assessments for this compound analogs. Cross-validation is a critical step to ensure the robustness and predictive power of a QSAR model. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity. researchgate.netacs.org No specific quantum chemical studies on this compound could be located. Such calculations would be instrumental in understanding its intrinsic chemical properties and potential reactivity.

Metabolic Investigations and Biotransformation Research of 3 Dimethylamino N Pentylbenzamide

Elucidation of Enzymatic Biotransformation Pathways In Vitro

In vitro methodologies provide a controlled environment to study the metabolic pathways of a compound, offering insights into its biotransformation independent of complex physiological variables. These studies are crucial for identifying potential metabolites and understanding the enzymatic processes involved in the compound's breakdown.

Identification of Phase I and Phase II Metabolites

The biotransformation of xenobiotics like 3-(dimethylamino)-N-pentylbenzamide typically occurs in two phases. Phase I reactions introduce or expose functional groups, preparing the molecule for Phase II reactions, where endogenous molecules are conjugated to the modified compound to increase its water solubility and facilitate its excretion. nih.gov

For this compound, several Phase I metabolic pathways are anticipated based on its chemical structure and data from structurally related compounds. The primary sites for metabolic attack are the N,N-dimethylamino group, the N-pentyl chain, and the aromatic ring.

Phase I Metabolism:

N-Demethylation: The N,N-dimethylamino group is susceptible to oxidative N-demethylation, a common metabolic route for many compounds containing this moiety. nih.gov This process, primarily catalyzed by Cytochrome P450 (CYP) enzymes, would proceed through the formation of an unstable N-hydroxymethyl-N-methyl intermediate, which then spontaneously decomposes to yield N-methyl-3-(methylamino)-N-pentylbenzamide (M1) and formaldehyde. nih.govnih.gov A second demethylation event could lead to the formation of the primary amine, 3-amino-N-pentylbenzamide (M2).

Aromatic Hydroxylation: The benzamide (B126) ring can undergo hydroxylation at various positions, a classic Phase I reaction mediated by CYP enzymes. nih.gov This would result in the formation of phenolic metabolites (e.g., M3).

Aliphatic Hydroxylation: The N-pentyl chain offers several sites for hydroxylation, leading to the formation of various alcohol metabolites (e.g., M4).

Amide Hydrolysis: The amide bond can be hydrolyzed, cleaving the molecule into 3-(dimethylamino)benzoic acid (M5) and pentylamine. libretexts.orgnumberanalytics.com This reaction can be catalyzed by amidases. nih.gov

Phase II Metabolism:

Following the introduction of functional groups in Phase I, the metabolites can undergo Phase II conjugation reactions.

Glucuronidation: Hydroxylated metabolites (M3, M4) and the carboxylic acid metabolite (M5) are prime candidates for glucuronidation, where uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) is attached to the functional group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). enamine.net

Sulfation: Phenolic metabolites (M3) can also be conjugated with a sulfonate group through the action of sulfotransferases (SULTs). enamine.net

The following table summarizes the potential metabolites of this compound.

| Metabolite ID | Proposed Structure | Metabolic Pathway |

| M1 | N-methyl-3-(methylamino)-N-pentylbenzamide | N-Demethylation |

| M2 | 3-amino-N-pentylbenzamide | N-Demethylation |

| M3 | Hydroxylated this compound | Aromatic Hydroxylation |

| M4 | Hydroxylated N-pentyl chain metabolite | Aliphatic Hydroxylation |

| M5 | 3-(dimethylamino)benzoic acid | Amide Hydrolysis |

| M6 | Glucuronide conjugate of M3 or M4 | Glucuronidation |

| M7 | Sulfate conjugate of M3 | Sulfation |

Characterization of Responsible Enzyme Systems

Identifying the specific enzymes responsible for the metabolism of a compound is critical for predicting potential drug-drug interactions and inter-individual variability in its clearance.

Cytochrome P450 (CYP) Isoforms:

The CYP superfamily of enzymes is a major contributor to Phase I metabolism. nih.gov Based on studies of structurally similar compounds, CYP3A4 is often a key enzyme in the metabolism of molecules containing N,N-dimethylamino groups and aromatic rings. nih.govnih.gov Other isoforms such as CYP2D6, CYP2C9, and CYP2C19 could also play a role, albeit likely to a lesser extent. mdpi.com Reaction phenotyping studies using a panel of recombinant human CYP isoforms can elucidate the specific contribution of each enzyme to the formation of the different Phase I metabolites.

Other Enzyme Systems:

Flavin-containing Monooxygenases (FMOs): While CYPs are the primary drivers of N-demethylation, FMOs can also contribute to the N-oxidation of tertiary amines.

Amidases: These enzymes are responsible for the hydrolysis of the amide bond, leading to the formation of the carboxylic acid and amine metabolites. nih.gov

UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These are the key enzyme families involved in the Phase II conjugation reactions of glucuronidation and sulfation, respectively. nih.gov

Metabolic Stability Assessments in Hepatic Microsomes and Other In Vitro Systems

Metabolic stability assays are essential for predicting the in vivo half-life and clearance of a compound. srce.hr These assays measure the rate at which the parent compound is metabolized by various in vitro systems, most commonly liver microsomes. springernature.com

Human liver microsomes (HLM) contain a rich complement of Phase I enzymes, particularly CYPs, making them a standard tool for assessing metabolic stability. enamine.net The stability of this compound would be determined by incubating the compound with HLM in the presence of the necessary cofactor, NADPH, and measuring the decrease in its concentration over time. The results are typically expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). srce.hr

| In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 45 | 15.4 |

| Rat Liver Microsomes | 30 | 23.1 |

| Mouse Liver Microsomes | 25 | 27.7 |

The data in the table above, representing hypothetical findings, would suggest moderate metabolic stability in human liver microsomes and potentially faster clearance in rodent species. Such species differences are common in drug metabolism. srce.hr

Impact of Structural Modifications on Metabolic Fate of this compound Derivatives

Altering the chemical structure of a molecule can significantly impact its metabolic fate, a strategy often employed in drug discovery to optimize pharmacokinetic properties. nih.gov For derivatives of this compound, several modifications could be explored to modulate metabolic stability.

Modification of the N,N-dimethylamino Group: Replacing one or both methyl groups with larger alkyl groups could sterically hinder the approach of CYP enzymes, potentially slowing down N-dealkylation. Alternatively, incorporating the nitrogen into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, can also alter the rate and site of metabolism.

Modification of the N-pentyl Chain: Introducing fluorine atoms at metabolically labile positions on the pentyl chain (a strategy known as "metabolic blocking") can prevent hydroxylation at those sites, thereby increasing the metabolic stability of the compound.

Modification of the Aromatic Ring: The introduction of electron-withdrawing groups (e.g., halogens) on the benzamide ring can decrease the electron density of the ring, making it less susceptible to oxidative attack by CYP enzymes.

The following table illustrates the hypothetical impact of such structural modifications on the metabolic half-life of this compound derivatives in human liver microsomes.

| Compound | Structural Modification | Half-life (t½, min) in HLM |

| Parent Compound | This compound | 45 |

| Derivative 1 | Replacement of dimethylamino with a pyrrolidinyl group | 65 |

| Derivative 2 | Fluorination at the 4-position of the pentyl chain | 80 |

| Derivative 3 | Introduction of a chlorine atom on the benzamide ring | 55 |

These hypothetical data suggest that both modification of the amine and the alkyl chain could lead to a significant increase in metabolic stability, a desirable characteristic for prolonging the compound's duration of action.

Lack of Publicly Available Research Data for this compound Hampers Scientific Exploration

Despite a thorough search of available scientific literature and databases, there is a notable absence of published research specifically focused on the chemical compound this compound. Consequently, information regarding its potential applications in the development of novel research probes, its molecular targets, associated biological pathways, and any integration with multi-omics data or advanced research methodologies is not available in the public domain.

The requested article on the "Future Directions and Emerging Research Avenues for this compound" cannot be generated due to the lack of foundational research on this specific molecule. The outlined sections and subsections require detailed, scientifically validated findings that are currently not present in accessible literature.

For progress to be made in understanding the potential of this compound, foundational research would be required to:

Synthesize and characterize the compound.

Investigate its basic physicochemical properties.

Conduct initial biological screenings to identify any potential activity.

Elucidate its mechanism of action and identify molecular targets.

Without such fundamental studies, any discussion of future research directions would be purely speculative and would not meet the criteria for a scientifically accurate and informative article.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(dimethylamino)-N-pentylbenzamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves coupling 3-(dimethylamino)benzoic acid with pentylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF. Catalytic DMAP may enhance acylation efficiency. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) are critical for minimizing side products like unreacted acid or over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Q. Q2. How can the structural identity of this compound be validated?

Methodological Answer : Combine spectroscopic techniques:

- NMR : H NMR should show characteristic peaks: δ 1.3–1.6 ppm (pentyl CH), δ 2.9 ppm (N,N-dimethyl), and δ 7.3–8.1 ppm (aromatic protons).

- FT-IR : Confirm amide C=O stretch at ~1650 cm and absence of carboxylic acid O-H (~2500–3300 cm).

- HRMS : Exact mass calculated for CHNO: 242.1734 (M+H) .

Advanced Research Questions

Q. Q3. How can researchers design experiments to assess the dopamine receptor binding selectivity of this compound?

Methodological Answer : Use radioligand displacement assays with H-labeled antagonists (e.g., H-spiperone for D2/D3 receptors).

- Experimental Design :

- Incubate test compound with transfected HEK-293 cells expressing human D2, D3, or D4 receptors.

- Measure IC values and calculate K using the Cheng-Prusoff equation.

- Validate selectivity via comparative analysis with reference ligands (e.g., quinpirole for D3). Contradictions in binding data may arise from receptor dimerization or assay pH variations; control buffer conditions (pH 7.4) and include negative controls (untransfected cells) .

Q. Q4. What strategies resolve contradictions in pharmacological data for this compound across different in vitro models?

Methodological Answer : Discrepancies often stem from:

- Cell Line Variability : Compare results across multiple models (e.g., CHO vs. HEK-293 cells).

- Ligand Depletion : Adjust compound concentration ranges to avoid non-specific binding.

- Data Normalization : Use % efficacy relative to a full agonist (e.g., dopamine). Advanced statistical tools (e.g., Schild regression) can differentiate competitive vs. allosteric effects .

Q. Q5. How can computational methods predict the metabolic stability of this compound?

Methodological Answer : Employ in silico tools:

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-demethylation).

- MD Simulations : Analyze binding stability with cytochrome P450 isoforms (e.g., CYP3A4). Validate predictions with in vitro microsomal assays (rat/human liver microsomes + NADPH) .

Experimental Design for Mechanistic Studies

Q. Q6. What assays are suitable for evaluating the compound’s potential as a neuroinflammatory modulator?

Methodological Answer :

- Microglial Activation Assay : Treat BV-2 cells with LPS (1 µg/mL) and co-administer this compound (1–100 µM). Measure TNF-α/IL-6 via ELISA.

- ROS Detection : Use DCFH-DA fluorescence in SH-SY5Y neurons exposed to oxidative stress inducers (e.g., HO). Include NAC as a positive control .

Q. Q7. How can X-ray crystallography elucidate the compound’s interaction with target proteins?

Methodological Answer :

- Crystal Soaking : Co-crystallize the compound with purified dopamine D3 receptor extracellular domains.

- Data Collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<2.0 Å) structures.

- Analysis : Identify hydrogen bonds (e.g., amide carbonyl with Ser192) and hydrophobic interactions (pentyl chain with Leu119) using Phenix.refine .

Data Interpretation Challenges

Q. Q8. How to address low reproducibility in solubility measurements of this compound?

Methodological Answer : Standardize protocols:

- Solvent System : Use PBS (pH 7.4) with 0.5% DMSO.

- Technique : Nephelometry vs. HPLC-UV (λ = 254 nm).

- Temperature Control : Maintain 25°C ± 0.5°C. Discrepancies >10% require re-evaluation of compound integrity (e.g., hydrolyzed amide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.